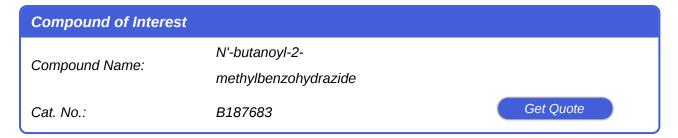


potential biological activity of benzohydrazide derivatives

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An In-depth Technical Guide on the Potential Biological Activity of Benzohydrazide Derivatives

Introduction

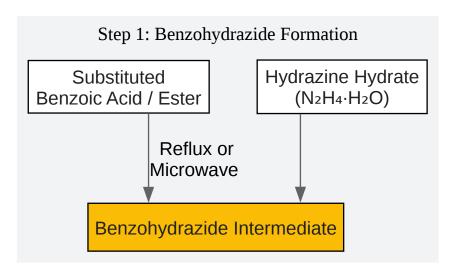
Benzohydrazide, a derivative of benzoic acid, and its related compounds represent a versatile and privileged scaffold in medicinal chemistry.[1] The core structure, featuring a hydrazide functional group (-CONHNH2), serves as a crucial pharmacophore for designing novel therapeutic agents.[1][2] These compounds have garnered significant attention due to their wide spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, anti-inflammatory, antioxidant, and antiviral properties.[1][2][3][4][5] The synthetic accessibility and the ease with which their structure can be modified allow for the fine-tuning of their pharmacological profiles, making them promising candidates for drug discovery and development.[6] This guide provides a comprehensive overview of the synthesis, diverse biological activities, and mechanisms of action of benzohydrazide derivatives, supported by quantitative data, experimental protocols, and pathway visualizations.

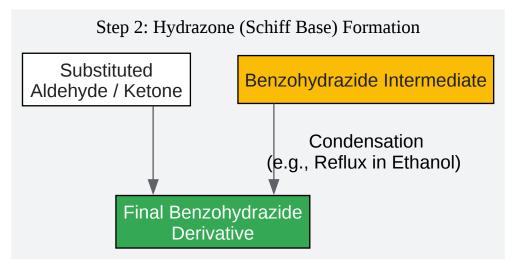
General Synthesis of Benzohydrazide Derivatives

The synthesis of benzohydrazide derivatives typically begins with the formation of the core benzohydrazide structure, which is then further modified, often by condensation with various aldehydes or ketones to form hydrazones (Schiff bases).[3][7]



A common synthetic route involves the reaction of a benzoic acid ester, such as methyl benzoate, with hydrazine hydrate.[1][8] This reaction is often carried out under reflux.[1][8] An alternative, more rapid approach utilizes microwave irradiation, which can significantly reduce reaction times.[1][2] The resulting benzohydrazide can then be reacted with a substituted aldehyde in a solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid), to yield the final N'-benzylidene-benzohydrazide derivative.[9]





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General synthesis workflow for benzohydrazide derivatives.

Biological Activities and Mechanisms of Action







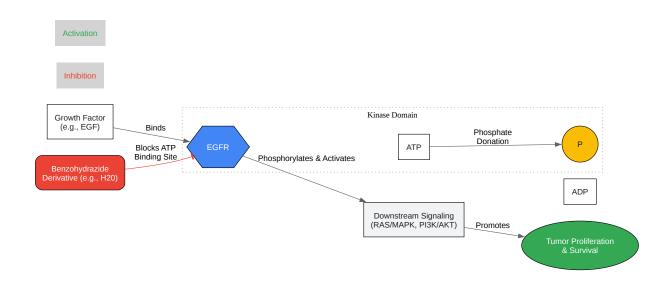
Benzohydrazide derivatives have demonstrated efficacy in a multitude of therapeutic areas. Their mechanism of action often involves targeted inhibition of key enzymes or interference with cellular signaling pathways.

Anticancer Activity

A significant area of research has focused on the anticancer potential of benzohydrazide derivatives.[1] These compounds have shown cytotoxic effects against various human cancer cell lines.[1][10]

One of the key mechanisms is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[11] Overexpression of EGFR is common in many solid tumors, and its inhibition is a validated strategy for cancer therapy.[11] Certain benzohydrazide derivatives containing dihydropyrazole moieties have been identified as potent EGFR kinase inhibitors.[11][12] For instance, compound H20 from a synthesized series showed potent antiproliferative activity against A549 (lung), MCF-7 (breast), HeLa (cervical), and HepG2 (liver) cancer cell lines, with a particularly strong inhibitory effect on EGFR.[11][12] Other proposed anticancer mechanisms for benzohydrazide derivatives include the inhibition of tubulin polymerization, lysine-specific histone demethylase 1A, and Bcl-2/Bcl-xL proteins.[13]





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EGFR inhibition by a benzohydrazide derivative.

Table 1: Anticancer Activity of Selected Benzohydrazide Derivatives



Compound	Cancer Cell Line	Assay	Activity Metric (IC50)	Reference
H20	A549 (Lung)	МТТ	0.46 μΜ	[11][12]
	MCF-7 (Breast)	MTT	0.29 μΜ	[11][12]
	HeLa (Cervical)	MTT	0.15 μΜ	[11][12]
	HepG2 (Liver)	MTT	0.21 μΜ	[11][12]
	EGFR Kinase	Kinase Assay	0.08 μΜ	[11][12]
Compound 7	HCT116 (Colorectal)	-	14.90 μΜ	[1]
Compound 20	HCT116 (Colorectal)	-	19 μg/cm³	[1]
	MCF7 (Breast)	-	18 μg/cm³	[1]
Compound 4d	C6 (Glioma)	MTT	0.03 mM	[10]

| Compound 4e| A549 (Lung) | MTT | 0.03 mM |[10] |

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents.[3][14] Benzohydrazide derivatives have shown considerable promise in this area.[6] [14][15] Studies have demonstrated their efficacy against a range of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[3][14][15]

The structural flexibility of the benzohydrazide scaffold allows for the incorporation of various substituents, which can modulate antimicrobial potency.[6] For example, derivatives incorporating pyrazole or thiophene moieties have shown enhanced activity.[3][6] Compound S3, an (E)-4-chloro-N'-(thiophen-2-ylmethylene)benzohydrazide, was found to be particularly active against E. Coli and A. niger.[3]

Table 2: Antimicrobial Activity of Selected Benzohydrazide Derivatives



Compound	Microorganism	Assay Method	Activity Metric	Reference
S3	E. coli	Agar Well Diffusion	pMIC = 15	[3]
	A. niger	Agar Well Diffusion	pMIC = 14	[3]
Compound 6	C. albicans	-	pMICca = 2.07 μM/mI	[1]
Compounds 6b, 6c, 6d	Various Bacteria & Fungi	-	"Remarkable" activity	[6]

| Chalcone-like derivative | Gram-positive & Gram-negative | - | "Best" antimicrobial activities | [14] |

Antiviral Activity

Several benzohydrazide derivatives have been investigated for their antiviral properties. Research has identified novel aryl benzoyl hydrazide analogs as potent broad-spectrum inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRp).[16] Compound 11q from one study demonstrated nanomolar antiviral effects against both H1N1 and Influenza B viruses and showed good oral bioavailability in a mouse model.[16] Other studies have reported activity against Herpes Simplex Virus type I (HSV-1) and Human Immunodeficiency Virus (HIV-1).[17]

Table 3: Antiviral Activity of Selected Benzohydrazide Derivatives



Compound	Virus	Activity Metric (EC50)	Reference
10b	Influenza A (H5N1)	0.009 - 0.034 μM	[16]
10c	Influenza A (H5N1)	0.009 - 0.034 μM	[16]
10g	Influenza A (H5N1)	0.009 - 0.034 μM	[16]
11p	Influenza A (H5N1)	0.009 - 0.034 μM	[16]
11q	Influenza A (H5N1)	0.009 - 0.034 μM	[16]

Antioxidant Activity

Benzohydrazide derivatives, particularly hydrazones, can act as potent antioxidants by scavenging free radicals and chelating metals.[2] Their antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[2] The presence of hydroxyl or other electron-donating groups on the aromatic rings generally enhances the radical-scavenging properties of these molecules.[2][3]

Table 4: Antioxidant Activity of Selected Benzohydrazide Derivatives

Compound	Assay	Activity Metric	Reference
ohbh1-10 series	DPPH	31% to 46% scavenging at 1 mg/ml	[2]

| Compound S3 | DPPH | 64.7±3.4% scavenging at 0.1 mg |[3] |

Other Biological Activities

The therapeutic potential of benzohydrazides extends to other areas:

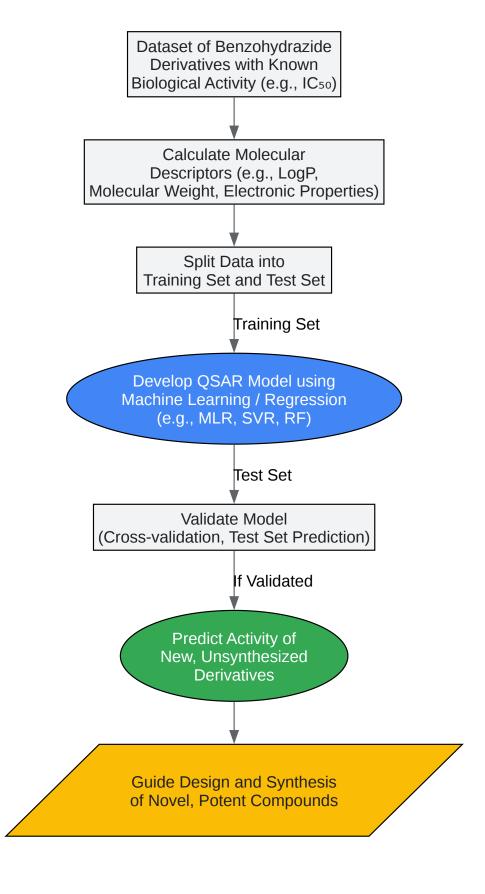


- Urease Inhibition: A series of N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives showed potent in vitro urease inhibitory activity, with some compounds being more active than the standard inhibitor, thiourea.[9]
- Anti-inflammatory Activity: Hydrazone derivatives have been reported to possess antiinflammatory properties.[4]
- Monoamine Oxidase (MAO) Inhibition: Nialamide, a compound with a benzohydrazide scaffold, is a known non-selective, irreversible monoamine oxidase inhibitor (MAOI) used as an antidepressant.[2]

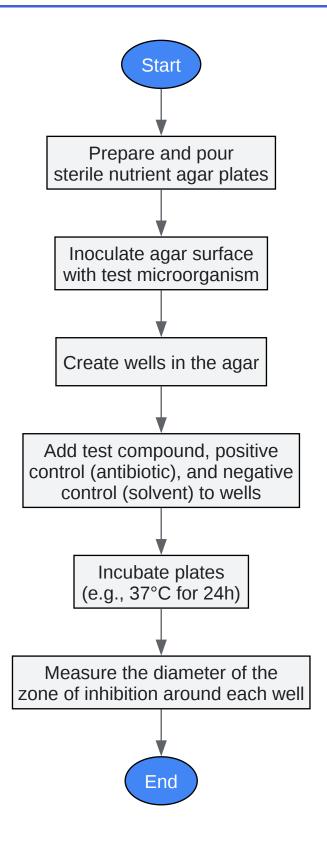
Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures.[18] This approach is invaluable in drug discovery for designing molecules with optimized properties, thereby reducing the time and cost of research.[18] QSAR models establish a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their biological activity. [19] For benzohydrazide derivatives, QSAR studies can help identify the key structural features—such as specific substituents or electronic properties—that are crucial for their anticancer, antimicrobial, or other biological effects, guiding the synthesis of more potent analogues.[18]









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